2-(3-Aminophenyl)pyridine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pyrano [3,2-b]pyranone Derivatives
The compound has been used to functionalize Fe3O4 nanoparticles, creating a magnetic catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives . This process involves three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
Antibacterial Applications
Derivatives of this compound have been found to have antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs .
Antimicrobial Applications
In addition to its antibacterial properties, derivatives of this compound also have antimicrobial properties . This broadens its potential use in the development of drugs to combat a variety of microbial infections .
Anti-HIV Applications
Research has shown that certain derivatives of this compound have anti-HIV properties . This suggests that it could be used in the development of drugs to treat HIV .
Cytotoxic Applications
Some derivatives of this compound have been found to have cytotoxic properties . This means that they could potentially be used in the development of cancer treatments .
properties
IUPAC Name |
2-(3-aminophenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFASTIBWPWNCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686936 | |
Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261905-13-8 | |
Record name | 2-(3-Aminophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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